molecular formula C27H25N3O5 B2539778 (Z)-3-[4-(4-Tert-butylphenoxy)-3-nitrophenyl]-2-cyano-N-(2-methoxyphenyl)prop-2-enamide CAS No. 554443-09-3

(Z)-3-[4-(4-Tert-butylphenoxy)-3-nitrophenyl]-2-cyano-N-(2-methoxyphenyl)prop-2-enamide

Cat. No. B2539778
CAS RN: 554443-09-3
M. Wt: 471.513
InChI Key: YLCMNKSEUBMBHD-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a nitro group (-NO2), a cyano group (-CN), an amide group (-CONH-), a methoxy group (-OCH3), and a phenyl group (a benzene ring). The presence of these groups suggests that the compound could have interesting chemical properties and reactivity .


Molecular Structure Analysis

The molecular structure of a compound can be analyzed using techniques such as X-ray crystallography . This allows for the determination of the arrangement of atoms in the molecule and the lengths and angles of the bonds.


Chemical Reactions Analysis

The reactivity of the compound would likely be influenced by the various functional groups present. For example, the nitro group is electron-withdrawing, which could make the compound more reactive towards nucleophilic attack . The amide group could participate in condensation reactions, and the cyano group could be reduced to a primary amine .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be influenced by its molecular structure and the functional groups present. These properties can include things like melting point, boiling point, solubility, and stability .

Safety And Hazards

The safety and hazards of a compound depend on its reactivity and toxicity. Compounds with nitro groups can be explosive, and cyano groups can release toxic hydrogen cyanide gas under certain conditions .

properties

IUPAC Name

(Z)-3-[4-(4-tert-butylphenoxy)-3-nitrophenyl]-2-cyano-N-(2-methoxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25N3O5/c1-27(2,3)20-10-12-21(13-11-20)35-25-14-9-18(16-23(25)30(32)33)15-19(17-28)26(31)29-22-7-5-6-8-24(22)34-4/h5-16H,1-4H3,(H,29,31)/b19-15-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLCMNKSEUBMBHD-CYVLTUHYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OC2=C(C=C(C=C2)C=C(C#N)C(=O)NC3=CC=CC=C3OC)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)OC2=C(C=C(C=C2)/C=C(/C#N)\C(=O)NC3=CC=CC=C3OC)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[4-(4-tert-butylphenoxy)-3-nitrophenyl]-2-cyano-N-(2-methoxyphenyl)prop-2-enamide

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